A Technical Guide to the Synthesis and Characterization of Zinc-Ethylenebis(dithiocarbamate) (Zineb)
A Technical Guide to the Synthesis and Characterization of Zinc-Ethylenebis(dithiocarbamate) (Zineb)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Zinc-ethylenebis(dithiocarbamate), a coordination polymer commonly known as Zineb. This document details experimental protocols, presents key characterization data in a structured format, and includes workflow diagrams to elucidate the synthesis and analysis processes.
Introduction
Zinc-ethylenebis(dithiocarbamate) (Zineb) is a polymeric complex of zinc with the ethylenebis(dithiocarbamate) (EBDTC) ligand.[1] Historically, it has been widely used as an agricultural fungicide to control a variety of fungal diseases on crops.[2][3] Structurally, Zineb is a coordination polymer, which contributes to its low solubility in most solvents.[3] Understanding the synthesis and thorough characterization of Zineb is crucial for quality control, formulation development, and toxicological assessment, especially concerning degradation products like ethylenethiourea (ETU), a known animal carcinogen.[3]
This guide presents a common synthetic route to Zineb and details the key analytical techniques used for its characterization, including Infrared (IR) Spectroscopy, Thermal Analysis (TGA/DSC), and X-ray Powder Diffraction (PXRD).
Synthesis of Zinc-Ethylenebis(dithiocarbamate)
The synthesis of Zineb is typically achieved through a precipitation reaction involving a water-soluble salt of ethylenebis(dithiocarbamic acid) and a water-soluble zinc salt.[4] Two common precursors for the ethylenebis(dithiocarbamate) ligand are the disodium salt (nabam) and the diammonium salt. The following protocol describes a general method for the synthesis of Zineb.
Experimental Protocol: Synthesis
Materials:
-
Ethylenediamine
-
Carbon disulfide
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Ammonium hydroxide solution
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Zinc chloride (or Zinc sulfate)
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Deionized water
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Ethanol
Procedure:
-
Formation of Ammonium Ethylenebis(dithiocarbamate): In a well-ventilated fume hood, slowly add carbon disulfide to a stirred, aqueous solution of ethylenediamine and ammonium hydroxide. The reaction is exothermic and should be cooled in an ice bath to maintain a low temperature. Continuous stirring is essential to ensure a complete reaction. This step results in the formation of a solution of ammonium ethylenebis(dithiocarbamate).[5]
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Precipitation of Zineb: To the freshly prepared ammonium ethylenebis(dithiocarbamate) solution, add a solution of zinc chloride (or zinc sulfate) in water dropwise with vigorous stirring.[4][5] A pale yellow or off-white precipitate of Zinc-ethylenebis(dithiocarbamate) will form immediately.[1]
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Isolation and Purification: Continue stirring for a designated period to ensure complete precipitation. The precipitate is then collected by filtration, washed thoroughly with deionized water to remove any unreacted salts, and subsequently washed with ethanol.
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Drying: The purified product is dried under vacuum at a low temperature to yield a fine, pale yellow powder.[1]
Note: The stoichiometry of the reactants should be carefully controlled to ensure a high yield and purity of the final product.
Synthesis Workflow
Characterization of Zinc-Ethylenebis(dithiocarbamate)
A combination of analytical techniques is employed to confirm the identity and purity of the synthesized Zineb.
Physical Properties
Zineb is typically an off-white to pale yellow powder.[1] It is known to decompose upon heating, without melting, at approximately 157 °C.[1] It is also unstable to light, moisture, and heat upon prolonged storage.[1]
X-ray Powder Diffraction (PXRD)
PXRD is a powerful technique to determine the crystalline structure of Zineb. The crystal structure of Zineb has been reported to be in the triclinic crystal system with the space group P-1.[6][7]
Experimental Protocol: PXRD
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Sample Preparation: A small amount of the dried Zineb powder is gently ground to ensure a uniform particle size and packed into a sample holder.
-
Data Collection: The PXRD pattern is collected using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation). Data is typically collected over a 2θ range of 5° to 70° with a defined step size and scan speed.
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Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and intensities, which are characteristic of the crystalline structure of Zineb.
Table 1: Crystallographic Data for Zineb [6][7]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5094(9) |
| b (Å) | 9.4356(9) |
| c (Å) | 7.4120(7) |
| α (°) | 107.945(8) |
| β (°) | 100.989(7) |
| γ (°) | 105.365(8) |
| V (ų) | 460.07(10) |
| Zn-S Bond Lengths (Å) | 2.325 – 2.426 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the Zineb molecule. The key vibrational bands provide evidence for the dithiocarbamate ligand and its coordination to the zinc center.
Experimental Protocol: FTIR Spectroscopy
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Sample Preparation: A small amount of Zineb is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
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Data Collection: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
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Data Analysis: The positions and intensities of the absorption bands are analyzed and assigned to specific molecular vibrations.
Table 2: Key IR Absorption Bands for Zineb [7]
| Wavenumber (cm⁻¹) | Assignment |
| 3232 and 3186 | N-H stretching vibrations |
| 1538 | C-N stretching vibration |
| 1047 and 977 | C-S stretching vibrations |
The strong band at 1538 cm⁻¹ is indicative of the double-bond character of the C-N bond within the dithiocarbamate ligand.[7]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition profile of Zineb.
Experimental Protocol: TGA/DSC
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Sample Preparation: A small, accurately weighed amount of Zineb is placed in an alumina or platinum crucible.
-
Data Collection: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C). The TGA instrument measures the change in mass as a function of temperature, while the DSC measures the heat flow to or from the sample.
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Data Analysis: The TGA curve shows the temperatures at which decomposition occurs and the mass loss at each stage. The DSC curve indicates whether these processes are endothermic or exothermic. For Zineb, an endothermic peak around 170 °C due to melting is immediately followed by an exothermic peak at 175 °C, suggesting recrystallization or decomposition.[7] The final decomposition product of many zinc dithiocarbamates in an inert atmosphere is zinc sulfide (ZnS).[8][9]
Characterization Workflow
Conclusion
This technical guide has outlined the synthesis and key characterization techniques for Zinc-ethylenebis(dithiocarbamate). The provided experimental protocols and tabulated data offer a valuable resource for researchers in the fields of agricultural science, materials chemistry, and drug development. The detailed characterization using PXRD, FTIR, and thermal analysis is essential for ensuring the structural integrity and purity of Zineb, which is critical for its effective and safe application.
References
- 1. Zineb | C4H6N2S4Zn | CID 5284484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zineb: Overview, Preparation and Toxicological Effects_Chemicalbook [chemicalbook.com]
- 3. osha.gov [osha.gov]
- 4. Zineb - Wikipedia [en.wikipedia.org]
- 5. US2855418A - Process for producing heavy metal ethylene-bis-dithiocarbamates - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
